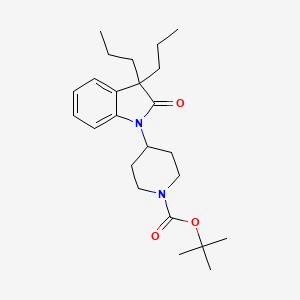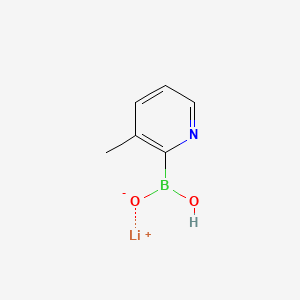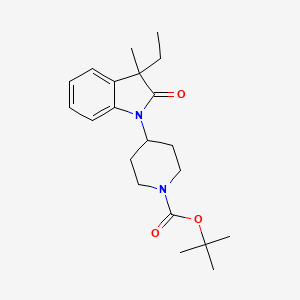
3-(2-Cyanophenyl)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyanophenylboronic acid . Boronic acids are valuable building blocks in organic synthesis . They are often used as intermediates in the synthesis of more complex organic compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2-Cyanophenyl)-5-fluorobenzoic acid” are not available, cyanophenyl derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates . This process involves the use of AlMe3 as a catalyst .Chemical Reactions Analysis
Cyanophenyl derivatives can undergo various chemical reactions. For instance, cyanoacetohydrazides can be used as precursors in reactions leading to the construction of heterocycles .Applications De Recherche Scientifique
-
Synthesis of Multi-Substituted Pyrrole Derivatives
- Field : Organic Chemistry
- Application : Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . They have good biological activities and are used in the synthesis of various pharmaceuticals .
- Method : The Van Leusen [3+2] cycloaddition reaction is used, based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate . This method is operationally simple, uses easily available starting materials, and has a broad range of substrates .
- Results : This method has been continuously developed due to its advantages and is one of the most convenient methods to synthesize pyrrole heterocycles .
-
Synthesis of 2-(2-Cyanophenyl)-N-Phenylacetamide Derivatives
- Field : Medicinal Chemistry
- Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These compounds were evaluated for their in vitro anticancer activity .
- Method : The compounds were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results : Among all compounds, some showed excellent inhibitory activity against MCF-7 and A-549 cell lines .
-
Synthesis of Piperidine-Based MCH R1 Antagonists
- Field : Medicinal Chemistry
- Application : 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . These antagonists are potential therapeutic agents for the treatment of obesity and related metabolic disorders .
- Method : The synthesis involves a series of reactions including amidation, reduction, and cyclization .
- Results : The synthesized piperidine-based MCH R1 antagonists showed promising activity in preclinical studies .
-
Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-ones
- Field : Organic Chemistry
- Application : 3-Cyanophenylboronic acid can be used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . These compounds are important intermediates in the synthesis of various bioactive molecules .
- Method : The synthesis involves a Suzuki coupling reaction between 3-cyanophenylboronic acid and an appropriate aryl halide .
- Results : The reaction provides a straightforward and efficient method for the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones .
-
Synthesis of Biaryl-Based Phenylalanine Amino Acid Analogs
- Field : Medicinal Chemistry
- Application : 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs . These analogs are used as kainate receptors ligands .
- Method : The synthesis involves a series of reactions including amidation, reduction, and cyclization .
- Results : The synthesized biaryl-based phenylalanine amino acid analogs showed promising activity in preclinical studies .
-
Preparation of Phenylimidazole-Based Ir (III) Complexes
- Field : Organic Chemistry
- Application : 3-Cyanophenylboronic acid can be used to prepare phenylimidazole-based Ir (III) complexes . These complexes are used for phosphorescent blue OLED applications .
- Method : The synthesis involves a Suzuki coupling reaction between 3-cyanophenylboronic acid and an appropriate aryl halide .
- Results : The reaction provides a straightforward and efficient method for the synthesis of phenylimidazole-based Ir (III) complexes .
Propriétés
IUPAC Name |
3-(2-cyanophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBSTTVOCZOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718362 |
Source


|
| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanophenyl)-5-fluorobenzoic acid | |
CAS RN |
1352317-82-8 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)



![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)

![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)




![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)

